molecular formula C18H15F3N2OS B12706375 (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- CAS No. 120354-30-5

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12706375
CAS No.: 120354-30-5
M. Wt: 364.4 g/mol
InChI Key: MHDPNIFUWMASJI-UHFFFAOYSA-N
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Description

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothieno-pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a trifluoromethylphenyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothieno Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of the Pyrimidine Ring: This step may involve condensation reactions with suitable amines or nitriles.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one derivatives are often studied for their unique electronic properties and potential as building blocks for more complex molecules.

Biology

Biologically, these compounds may exhibit interesting pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic applications, including drug development for various diseases.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or advanced coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For example, the trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: These compounds share the benzothiophene core but may lack the pyrimidine ring or other functional groups.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring but different substituents.

    Trifluoromethylphenyl Compounds: Compounds featuring the trifluoromethylphenyl group but different core structures.

Uniqueness

The uniqueness of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- lies in its combination of a benzothieno-pyrimidine core with a trifluoromethylphenyl group. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

120354-30-5

Molecular Formula

C18H15F3N2OS

Molecular Weight

364.4 g/mol

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H15F3N2OS/c1-9-4-2-7-12-13(9)14-16(24)22-15(23-17(14)25-12)10-5-3-6-11(8-10)18(19,20)21/h3,5-6,8-9H,2,4,7H2,1H3,(H,22,23,24)

InChI Key

MHDPNIFUWMASJI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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